molecular formula C6H10ClFO2 B6311620 Ethyl 4-chloro-4-fluorobutanoate CAS No. 1858252-23-9

Ethyl 4-chloro-4-fluorobutanoate

Cat. No.: B6311620
CAS No.: 1858252-23-9
M. Wt: 168.59 g/mol
InChI Key: NBGYLHUQPGFRSF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-4-fluorobutanoate (IUPAC name: this compound) is a halogenated ester featuring both chlorine and fluorine atoms at the 4-position of the butanoate chain. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and ability to participate in diverse chemical transformations .

Properties

IUPAC Name

ethyl 4-chloro-4-fluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2/c1-2-10-6(9)4-3-5(7)8/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGYLHUQPGFRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-4-fluorobutanoate can be synthesized through a multi-step process involving the esterification of 4-chloro-4-fluorobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate purification steps such as distillation and recrystallization to obtain a high-purity product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol, ethyl 4-chloro-4-fluorobutanol, using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Various substituted butanoates depending on the nucleophile used.

    Reduction: Ethyl 4-chloro-4-fluorobutanol.

    Oxidation: 4-chloro-4-fluorobutanoic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-chloro-4-fluorobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those requiring specific ester functionalities.

    Material Science: It may be used in the synthesis of polymers and other materials with unique properties due to the presence of both chlorine and fluorine atoms.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-4-fluorobutanoate in chemical reactions involves the reactivity of the ester group and the halogen atoms. The ester group can undergo hydrolysis, while the chlorine and fluorine atoms can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The position and type of substituents significantly influence reactivity, stability, and biological activity. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Structural Features Unique Properties Reference
Ethyl 4-chloro-4-oxobutanoate Chlorine at 4-position; keto group High reactivity in nucleophilic substitutions; used in chiral synthesis
Ethyl 4-fluoro-4-oxobutanoate Fluorine at 4-position; keto group Enhanced metabolic stability due to fluorine’s electronegativity
Ethyl 4-cyclohexyl-4-oxobutanoate Cyclohexyl group at 4-position Increased steric bulk; altered solubility and reactivity
Ethyl 2-chloro-4,4,4-trifluorobutanoate Chlorine at 2-position; three fluorines High lipophilicity; applications in fluorinated drug intermediates

Key Observations :

  • Halogen Positioning : Chlorine and fluorine at the 4-position (as in the target compound) likely balance electronic effects (e.g., chlorine’s polarizability vs. fluorine’s electronegativity), influencing reaction pathways and intermediate stability .
  • Functional Groups: The presence of a keto group (e.g., in Ethyl 4-chloro-4-oxobutanoate) enhances reactivity in condensation reactions, while ester groups facilitate nucleophilic acyl substitutions .

Key Observations :

  • Antimicrobial Efficacy: Chlorine and fluorine substituents enhance antimicrobial activity compared to non-halogenated analogs (e.g., Ethyl 4-chloroacetoacetate shows lower efficacy due to lacking fluorine) .
  • Cytotoxicity: Fluorine substitution correlates with increased cytotoxicity, as seen in Ethyl 4-(3-fluorophenyl)-4-oxobutanoate .

Key Observations :

  • Pharmaceutical Intermediates: Fluorinated analogs like Ethyl 4-fluorobut-2-ynoate are prioritized in drug development for improved bioavailability .
  • Agrochemicals: Chlorinated phenyl derivatives (e.g., Ethyl 4-(4-chlorophenyl)-4-oxobutanoate) are leveraged for pest control agents .

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